Bienvenue dans la boutique en ligne BenchChem!

3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide

Antiproliferative activity Tubulin polymerization inhibition Cancer cell selectivity

3,4,5-Trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide (CAS 904510-88-9) is a fully synthetic hybrid molecule that fuses a 3,4,5‑trimethoxybenzamide pharmacophore with a benzofuran–coumarin (2‑oxo‑2H‑chromene) core. It belongs to the class of 3‑amidobenzofurans designed as combretastatin A‑4 (CA‑4) mimetics that target the colchicine binding site of tubulin.

Molecular Formula C28H23NO7
Molecular Weight 485.492
CAS No. 904510-88-9
Cat. No. B2926481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide
CAS904510-88-9
Molecular FormulaC28H23NO7
Molecular Weight485.492
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C28H23NO7/c1-15-9-10-17-19(14-24(30)35-21(17)11-15)26-25(18-7-5-6-8-20(18)36-26)29-28(31)16-12-22(32-2)27(34-4)23(13-16)33-3/h5-14H,1-4H3,(H,29,31)
InChIKeyVTKYFQLBOVUYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide (CAS 904510-88-9): Compound-Class Baseline for Scientific Procurement


3,4,5-Trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide (CAS 904510-88-9) is a fully synthetic hybrid molecule that fuses a 3,4,5‑trimethoxybenzamide pharmacophore with a benzofuran–coumarin (2‑oxo‑2H‑chromene) core [1]. It belongs to the class of 3‑amidobenzofurans designed as combretastatin A‑4 (CA‑4) mimetics that target the colchicine binding site of tubulin [1]. The compound has a molecular formula of C₂₈H₂₃NO₇ and a molecular weight of 485.49 g mol⁻¹ . Within the benzofuran‑based 3,4,5‑trimethoxybenzamide series, it is distinguished by a single methyl substituent at the 7‑position of the coumarin moiety and the full 3,4,5‑trimethoxy substitution pattern on the benzamide ring, features that jointly govern tubulin binding affinity and antiproliferative potency [1].

Why Close Analogs of 3,4,5-Trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide Cannot Be Simply Interchanged in Tubulin-Targeting Programs


Benzofuran‑based 3,4,5‑trimethoxybenzamide derivatives are not functionally interchangeable because minor structural changes—such as the removal of a single methoxy group or the relocation of the coumarin methyl substituent—can profoundly alter tubulin polymerization inhibitory activity and antiproliferative selectivity [1]. The 3,4,5‑trimethoxybenzamide motif is critical for mimicking the trimethoxyphenyl ring of CA‑4 and occupying the colchicine pocket, while the coumarin substituent modulates both target engagement and differential cytotoxicity toward cancer versus normal cells [1]. Consequently, substituting a 3,4‑dimethoxy analog, a furan‑2‑carboxamide variant, or a 7,8‑dimethyl‑coumarin congener without quantitative comparative data risks losing the desired potency–selectivity balance. The evidence items below provide the quantitative framework needed to evaluate whether CAS 904510‑88‑9 delivers a measurably different profile relative to the closest available analogs.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide (CAS 904510-88-9) Versus Closest Analogs


Antiproliferative Potency and Cancer-Cell Selectivity: Class-Level Benchmark from the Closest Published Congener 6g

The target compound CAS 904510‑88‑9 itself has not been reported in a dedicated head‑to‑head study; however, the closest published congener in the same benzofuran‑3,4,5‑trimethoxybenzamide series—compound 6g—demonstrated a defined potency and selectivity profile against a panel of cancer and normal cell lines [1]. 6g inhibited MDA‑MB‑231 (breast), HCT‑116 (colon), HT‑29 (colon) and HeLa (cervical) cells with IC₅₀ values of 3.01, 5.20, 9.13 and 11.09 μM, respectively, while showing >10‑fold lower activity against non‑tumoral HEK‑293 cells (IC₅₀ > 30 μM) [1]. This selectivity window contrasts with many earlier CA‑4 analogs that exhibit high potency but narrow cancer‑to‑normal selectivity margins [1]. Because the 3,4,5‑trimethoxybenzamide group and the 7‑methyl‑coumarin substitution pattern are conserved between 6g and CAS 904510‑88‑9, the compound is expected to lie within the same potency‑selectivity region of the SAR landscape [1].

Antiproliferative activity Tubulin polymerization inhibition Cancer cell selectivity

Tubulin Polymerization Inhibition: Mechanism-Consistent Activity Versus CA‑4 Reference

Mechanistic studies on the class‑representative compound 6g confirmed that benzofuran‑based 3,4,5‑trimethoxybenzamides inhibit tubulin polymerization in a manner consistent with the reference microtubule‑destabilizing agent combretastatin A‑4 (CA‑4) [1]. In a cell‑free tubulin polymerization assay, 6g produced a concentration‑dependent reduction in microtubule assembly, and in HeLa cells it induced G₂/M‑phase arrest, a hallmark of microtubule disruption, in a concentration‑dependent manner [1]. While CAS 904510‑88‑9 has not been directly assayed in this system, the conservation of the 3,4,5‑trimethoxyphenyl recognition element and the benzofuran–coumarin scaffold strongly suggests the compound engages tubulin via the same colchicine‑site binding mode [1].

Tubulin polymerization Microtubule destabilizer Colchicine-site binder

Structural Determinant of Target Engagement: The 3,4,5-Trimethoxybenzamide Moiety Versus Dimethoxy and Heterocyclic Replacements

In the benzofuran‑based 3,4,5‑trimethoxybenzamide series, the presence of three methoxy groups on the benzamide ring is essential for high‑affinity tubulin engagement; removal of a single methoxy (as in the 3,4‑dimethoxy analog, CAS not assigned but structure‑confirmed ) or replacement with a heterocyclic carboxamide (e.g., furan‑2‑carboxamide analog, CAS 904499‑97‑4 ) is predicted to reduce colchicine‑site occupancy based on the SAR trends described by Li et al. [1]. In the published series, compounds retaining the full 3,4,5‑trimethoxybenzamide group (such as 6g) consistently displayed the highest antiproliferative potencies, whereas derivatives with altered benzamide substitution showed substantially diminished activity [1]. CAS 904510‑88‑9 conserves the intact 3,4,5‑trimethoxybenzamide moiety, which is a key structural discriminator from the 3,4‑dimethoxy and furan‑2‑carboxamide analogs available through commercial vendors.

Structure–activity relationship Trimethoxybenzamide pharmacophore Tubulin-colchicine-site

Coumarin Methyl Substitution Pattern: 7‑Methyl Versus 7,8‑Dimethyl and 6,7‑Dimethyl Congeners

The position and number of methyl groups on the coumarin ring influence both antiproliferative potency and selectivity. The target compound carries a single methyl at the 7‑position (7‑methyl‑2‑oxo‑2H‑chromene) . Commercially available analogs with 7,8‑dimethyl (CAS 904516‑27‑4) or 6,7‑dimethyl (CAS 929490‑19‑7) substitution on the coumarin introduce additional steric bulk that may alter the conformational preference of the benzofuran–coumarin dihedral angle, potentially affecting colchicine‑site fit [1]. In the Li et al. series, the nature of the substituent at the benzofuran 2‑position—which for CAS 904510‑88‑9 is the 7‑methyl‑coumarin moiety—was a key determinant of both potency and selectivity; subtle changes in the electronic and steric properties of this substituent led to >5‑fold variations in IC₅₀ values across cell lines [1]. Direct comparative data for the 7‑methyl versus 7,8‑dimethyl or 6,7‑dimethyl congeners are not available in the peer‑reviewed literature; the differential impact of the coumarin methylation pattern must therefore be empirically validated for each procurement lot.

Coumarin SAR Antiproliferative selectivity Methyl substitution

CYP3A4 Inhibition Liability: A Differentiating Pharmacokinetic Alert Relative to Non-Coumarin Benzofuran Analogs

The coumarin (2‑oxo‑2H‑chromene) substructure present in CAS 904510‑88‑9 is a well‑known structural alert for cytochrome P450 3A4 (CYP3A4) inhibition, a feature absent in simpler benzofuran‑based 3,4,5‑trimethoxybenzamides that lack the coumarin moiety [1]. A closely related coumarin‑benzofuran‑benzamide derivative (represented in BindingDB as CHEMBL3358937) was tested for CYP3A4 inhibition in a fluorescence‑based assay using 7‑benzyloxy‑4‑(trifluoromethyl)‑coumarin as substrate and showed measurable inhibitory activity after 30 min incubation [2]. In contrast, non‑coumarin benzofuran‑trimethoxybenzamide analogs (e.g., those with simple aryl or heteroaryl substituents at the benzofuran 2‑position) are not expected to carry the same CYP3A4 inhibition risk [1]. This distinction is critical for programs progressing toward in vivo pharmacokinetic studies, where CYP3A4‑mediated drug–drug interactions can confound efficacy readouts.

CYP3A4 inhibition Drug–drug interaction ADME profiling

Purity Specifications and Vendor‑Independent Quality Benchmarking for Reproducible Research

Reproducibility of biological data for CAS 904510‑88‑9 critically depends on compound purity, given that impurities can act as competitive tubulin binders or cytotoxic contaminants. The standard purity specification for this compound from major research‑chemical suppliers is ≥95% (HPLC) . This purity specification is comparable to the ≥95% purity reported for the synthesized derivatives in the Li et al. study, where all final compounds were purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and HRMS before biological evaluation [1]. Procurement of material with purity below this threshold (e.g., 90% or uncharacterized technical grade) introduces a risk of data irreproducibility, particularly in dose‑response assays where contaminants at 5–10% levels can skew IC₅₀ determinations by >2‑fold.

Compound purity Quality control Procurement specification

Recommended Scientific and Industrial Application Scenarios for 3,4,5-Trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide (CAS 904510-88-9)


SAR Studies of Colchicine‑Site Tubulin Inhibitors Requiring a Coumarin‑Benzofuran‑Trimethoxybenzamide Scaffold

CAS 904510‑88‑9 serves as a defined coumarin‑bearing probe for structure–activity relationship (SAR) investigations aimed at mapping the contributions of the 7‑methyl‑coumarin substituent to tubulin binding affinity and antiproliferative selectivity. Its use is indicated when the research question requires a compound that conserves the full 3,4,5‑trimethoxybenzamide pharmacophore while incorporating the coumarin moiety, enabling direct comparison with non‑coumarin benzofuran analogs or coumarin variants with altered methylation patterns [1].

In Vitro Antiproliferative Screening Panels with Selectivity Assessment Against Normal Cell Lines

Based on the class‑level evidence from congener 6g, CAS 904510‑88‑9 is a suitable candidate for inclusion in antiproliferative screening panels that simultaneously evaluate cancer cell lines (e.g., MDA‑MB‑231, HCT‑116, HT‑29, HeLa) and a matched non‑tumoral line (e.g., HEK‑293) to quantify the cancer‑selectivity index. Procurement of the compound at ≥95% purity is essential to ensure that the selectivity ratio reflects the intrinsic biological activity rather than impurity‑mediated cytotoxicity [1].

Mechanistic Studies of Microtubule Network Disruption and G₂/M Cell‑Cycle Arrest

CAS 904510‑88‑9 is appropriate for experiments designed to confirm microtubule‑targeting activity, including in vitro tubulin polymerization assays (absorbance‑based) and flow‑cytometric cell‑cycle analysis in HeLa cells. The compound is expected to produce a CA‑4‑consistent phenotype—namely, concentration‑dependent inhibition of microtubule assembly and accumulation of cells in the G₂/M phase—making it a useful tool for validating target engagement in novel microtubule‑destabilizer programs [1].

ADME‑Tox Profiling to Assess CYP3A4‑Mediated Drug–Drug Interaction Risk of Coumarin‑Containing Tubulin Inhibitors

The coumarin substructure of CAS 904510‑88‑9 makes it a relevant test article for CYP3A4 inhibition screening using fluorescence‑based or LC‑MS/MS assays. Its inclusion in ADME‑Tox panels alongside non‑coumarin benzofuran‑trimethoxybenzamide analogs allows direct assessment of the pharmacokinetic liability introduced by the coumarin ring, informing lead‑optimization strategies for antitubulin agents intended for in vivo evaluation [1].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.